methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
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Overview
Description
Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by a fused furan and pyrrole ring system, making it an interesting subject for chemical research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a linear diester or a keto-ester, under acidic or basic conditions to form the bicyclic core.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the cyclization and esterification reactions are carried out sequentially.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing optimized catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3aR,6aR)-hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- Methyl (3aR,6aR)-2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
- Methyl (3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylate
Uniqueness
Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is unique due to its fused furan and pyrrole ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in organic synthesis and pharmaceuticals.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
methyl (3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNCDZHEPMKBIQ-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CNC[C@@H]1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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